4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide
Overview
Description
4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide, also known as DTQB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide as an anticancer agent involves its ability to inhibit the activity of protein kinase CK2. CK2 is a serine/threonine protein kinase that plays a crucial role in cell proliferation and survival. 4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide inhibits CK2 activity by binding to its catalytic subunit, which leads to the inhibition of downstream signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects
4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. It also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor. In addition, 4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide has been shown to induce autophagy, a process that involves the degradation of cellular components to maintain cellular homeostasis.
Advantages and Limitations for Lab Experiments
4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. It is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, 4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide. One direction is to explore its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and viral infections. Another direction is to develop more potent and selective CK2 inhibitors based on the structure of 4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide. Additionally, 4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide can be used as a building block for the synthesis of new functional materials with potential applications in electronics, photonics, and energy storage.
Scientific Research Applications
4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide has been studied for its potential applications in various fields, including medicine, biochemistry, and materials science. In medicine, 4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In biochemistry, 4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide has been used as a fluorescent probe for detecting protein-ligand interactions. In materials science, 4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide has been used as a building block for the synthesis of various functional materials.
properties
IUPAC Name |
4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-21(2)17-19-14-6-4-3-5-13(14)15(20-17)11-7-9-12(10-8-11)16(18)22/h7-10H,3-6H2,1-2H3,(H2,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEXXPKATAHOLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(CCCC2)C(=N1)C3=CC=C(C=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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